Boc-(2S)-Gly-4-pyranoyl

Chiral Synthesis Enantiomeric Purity Peptide Chemistry

(S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid (CAS 711017-85-5), also known as Boc-(2S)-Gly-4-pyranoyl or N-Boc-L-4'-tetrahydropyranylglycine, is a chiral, N-terminally Boc-protected glycine derivative featuring a tetrahydropyranyl (THP) side chain. This compound serves as a key building block in peptide synthesis and medicinal chemistry, particularly for the construction of dipeptidyl peptidase IV (DPP-4) inhibitors with antidiabetic activity and as a scaffold in bradykinin receptor antagonist development.

Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
CAS No. 711017-85-5
Cat. No. B1293150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(2S)-Gly-4-pyranoyl
CAS711017-85-5
Molecular FormulaC12H21NO5
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1CCOCC1)C(=O)O
InChIInChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)8-4-6-17-7-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1
InChIKeyMAJWUTNRLZHCBX-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Boc-(2S)-Gly-4-pyranoyl (CAS 711017-85-5): A Chiral Amino Acid Derivative for DPP-4 Inhibitor and Peptide Synthesis Procurement


(S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid (CAS 711017-85-5), also known as Boc-(2S)-Gly-4-pyranoyl or N-Boc-L-4'-tetrahydropyranylglycine, is a chiral, N-terminally Boc-protected glycine derivative featuring a tetrahydropyranyl (THP) side chain . This compound serves as a key building block in peptide synthesis and medicinal chemistry, particularly for the construction of dipeptidyl peptidase IV (DPP-4) inhibitors with antidiabetic activity and as a scaffold in bradykinin receptor antagonist development [1].

Procurement Alert: Why Generic Boc-Tetrahydropyranylglycine Isomers and Derivatives Cannot Substitute for (S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid


Direct substitution of (S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid with its racemic mixture (CAS 182287-49-6) or the (R)-enantiomer (CAS 1251903-95-3) is not scientifically valid for applications requiring chiral fidelity. The specific (S)-configuration is critical for the stereochemical outcome of downstream reactions, particularly in the synthesis of enantiomerically pure DPP-4 inhibitors and peptide mimetics where biological activity is conformation-dependent [1]. Furthermore, substituting with other Boc-protected α,α-disubstituted glycine analogs (e.g., Boc-cyclohexylglycine) introduces different steric and electronic properties, altering both synthetic yields and the ultimate pharmacological profile of the target molecule [2].

Quantitative Differentiation Guide: (S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid vs. Key Comparators


Chiral Purity: Enantiomeric Excess (ee) as a Critical Procurement Parameter for Stereoselective Synthesis

The (S)-enantiomer (CAS 711017-85-5) is specifically required for the synthesis of optically active DPP-4 inhibitors and bradykinin antagonists, as demonstrated by the industrial process patent that details the resolution of racemic tetrahydropyranylglycine to obtain the pure (S)-enantiomer [1]. While explicit enantiomeric excess (ee) data for the target compound is not provided in the retrieved sources, the necessity for chiral resolution in the manufacturing process underscores that the racemic mixture (CAS 182287-49-6) or the (R)-enantiomer (CAS 1251903-95-3) cannot serve as direct substitutes in stereoselective syntheses without compromising product purity and biological activity [1][2].

Chiral Synthesis Enantiomeric Purity Peptide Chemistry DPP-4 Inhibitors

Physicochemical Profile: LogP and pKa Comparison for Solubility and Bioavailability Predictions

The predicted LogP for (S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid is reported as 1.78 [1], while its (R)-enantiomer (CAS 1251903-95-3) has a predicted LogP of 1.60 . This difference, though small, reflects the distinct physicochemical properties of the two enantiomers. Additionally, the predicted pKa of 3.81±0.10 indicates a weakly acidic character, which is consistent across both enantiomers but crucial for understanding solubility and ionization state under physiological conditions.

Physicochemical Properties LogP pKa ADME Drug Design

Synthetic Utility: Specific Application in the Synthesis of DPP-4 Inhibitors with Antidiabetic Activity

This compound is explicitly cited as an amino-terminally protected glycine derivative that can be used to synthesize dipeptidyl peptidase IV (DPP-4) inhibitors with antidiabetic activity . This application is a key differentiator from other Boc-protected glycine derivatives like Boc-L-cyclohexylglycine or Boc-L-phenylglycine, which are not directly linked to the same class of DPP-4 inhibitors. The tetrahydropyranyl moiety is a crucial structural component for the activity of these inhibitors [1]. While the specific synthetic yield or DPP-4 inhibition IC50 for this exact compound is not provided in the available data, its role as a building block in this therapeutic area establishes its utility.

DPP-4 Inhibitor Antidiabetic Saxagliptin Peptide Synthesis Medicinal Chemistry

Procurement-Driven Application Scenarios for (S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid


Stereoselective Synthesis of DPP-4 Inhibitors for Type 2 Diabetes Research

Procure this compound as a key chiral building block for the synthesis of novel dipeptidyl peptidase IV (DPP-4) inhibitors. The (S)-configuration is essential for constructing the correct stereochemistry of the pharmacophore, a critical step in developing potent antidiabetic agents [1]. This application is directly supported by vendor technical data and literature references linking the compound to DPP-4 inhibitor synthesis .

Development of Bradykinin hB2 Receptor Antagonists

Utilize this compound as a core scaffold for the design and synthesis of sulfonamide-containing bradykinin hB2 receptor antagonists. The tetrahydropyranylglycine moiety is a key structural element in this class of compounds, which are being investigated for their therapeutic potential in pain and inflammation [2]. The compound's chiral purity is paramount for achieving the desired biological activity and selectivity.

Peptide and Peptidomimetic Library Construction

Incorporate this Boc-protected, α,α-disubstituted amino acid into solid-phase peptide synthesis (SPPS) or solution-phase protocols to introduce conformational constraint and enhanced metabolic stability into peptide chains. The tetrahydropyranyl group can serve as a sugar mimetic, offering unique properties for the design of peptide-based probes and therapeutics [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-(2S)-Gly-4-pyranoyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.